2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is an organic compound with the molecular formula C11H12N4O2S It features a pyrazole ring substituted with dimethyl and nitro groups, connected to an aniline moiety via a sulfanyl linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for anti-tubercular potential against mycobacterium tuberculosis strain .
Pharmacokinetics
The physicochemical properties of similar compounds, such as density, thermal stability, and sensitivity towards impact and friction, have been evaluated .
Result of Action
Similar compounds have shown cytotoxicity against the k562 human cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Thioether Formation: The pyrazole derivative is then reacted with an appropriate thiol, such as 4-nitrobenzenethiol, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]methylpyridine
- **2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethylpyridine
Uniqueness
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and nitro-pyrazole moiety make it a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-10(15(16)17)11(14(2)13-7)18-9-6-4-3-5-8(9)12/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXGLLXXWGLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.